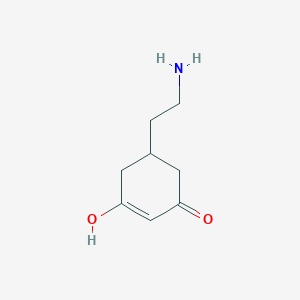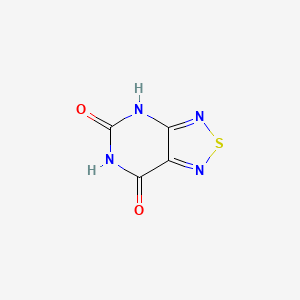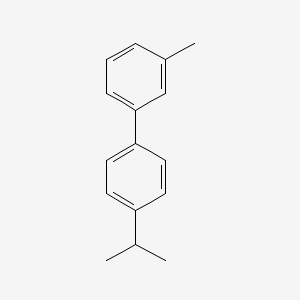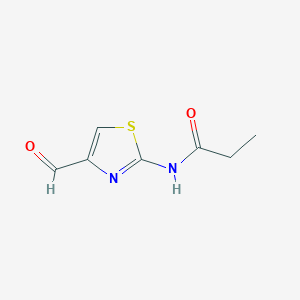
2alpha-Hydroxyandrost-4-ene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Androsten-2alpha-ol-3,17-dione is a steroidal compound that plays a significant role in the biosynthesis of various hormones It is a derivative of androstane and is structurally related to other important steroid hormones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Androsten-2alpha-ol-3,17-dione typically involves the conversion of phytosterols through microbial transformation. Engineered strains of Mycobacterium are often used to convert phytosterols into 4-androstene-3,17-dione, which can then be further modified to produce 4-Androsten-2alpha-ol-3,17-dione .
Industrial Production Methods: In industrial settings, the production of 4-Androsten-2alpha-ol-3,17-dione involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized to maximize yield and purity, often involving the knockout of specific genes to enhance the conversion efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Androsten-2alpha-ol-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into other biologically active compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 4-Androsten-2alpha-ol-3,17-dione.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives, which are important intermediates in the synthesis of steroidal medicines .
Aplicaciones Científicas De Investigación
4-Androsten-2alpha-ol-3,17-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in hormone biosynthesis and regulation.
Medicine: It has potential therapeutic applications in the treatment of hormonal imbalances and certain cancers.
Industry: The compound is used in the production of steroidal drugs and supplements
Mecanismo De Acción
The mechanism of action of 4-Androsten-2alpha-ol-3,17-dione involves its conversion into active hormones such as testosterone and estradiol. This conversion is mediated by enzymes like 3β-hydroxysteroid dehydrogenase and aromatase. The compound binds to androgen and estrogen receptors, influencing various physiological processes .
Comparación Con Compuestos Similares
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and estradiol.
1,4-Androstadiene-3,17-dione: Another intermediate in steroid biosynthesis.
9α-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with distinct biological activity
Uniqueness: 4-Androsten-2alpha-ol-3,17-dione is unique due to its specific structural configuration, which allows it to undergo distinct biochemical transformations. Its ability to serve as a precursor for multiple biologically active steroids makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
571-17-5 |
|---|---|
Fórmula molecular |
C19H26O3 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(2R,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18-,19-/m0/s1 |
Clave InChI |
TUUUEQXMRRIGLT-ZEHJPDPISA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H](C[C@]34C)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)







